molecular formula C5H13ClSi B1345580 1-Chloroethyltrimethylsilane CAS No. 7787-87-3

1-Chloroethyltrimethylsilane

Cat. No. B1345580
CAS RN: 7787-87-3
M. Wt: 136.69 g/mol
InChI Key: UWJVDEZZIPJQRF-UHFFFAOYSA-N
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Description

1-Chloroethyltrimethylsilane is a compound that is closely related to chlorotrimethylsilane (TMSCl), a reagent commonly used in organic synthesis. While the provided papers do not directly discuss 1-Chloroethyltrimethylsilane, they provide insights into the chemistry of chlorotrimethylsilane and its derivatives, which can be extrapolated to understand the properties and reactivity of 1-Chloroethyltrimethylsilane.

Synthesis Analysis

Chlorotrimethylsilane is a versatile reagent that can be used in various synthetic applications. For instance, it has been used in the oxidative conversion of thiols and disulfides to sulfonyl chlorides, as well as in the synthesis of chlorohydrin esters and 1,2-dihydro-1-arylnaphtho[1,2-e][1,3]oxazine-3-ones 10. These studies suggest that 1-Chloroethyltrimethylsilane could potentially be synthesized through similar oxidative or substitution reactions, utilizing its chloroethyl group in place of the chloro group of chlorotrimethylsilane.

Molecular Structure Analysis

The molecular structure of chlorotrimethylsilane derivatives is characterized by the presence of a silicon atom bonded to three methyl groups and a substituent, such as a chloro group. In the case of 1-Chloroethyltrimethylsilane, the substituent would be a chloroethyl group. This structure is expected to influence the reactivity and selectivity of the compound in chemical reactions, as seen in the stereoselective olefination of aldehydes and ketones .

Chemical Reactions Analysis

Chlorotrimethylsilane participates in a variety of chemical reactions. It has been used as a catalyst in the allylic alkylation of acetates, as a reagent in the esterification of triglycerides, and as a mediator in oxidation reactions . These reactions highlight the potential of 1-Chloroethyltrimethylsilane to engage in similar transformations, leveraging the reactivity of the chloroethyl group for alkylation, esterification, and oxidation processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorotrimethylsilane derivatives are influenced by their molecular structure. For example, chlorotrimethylsilane itself is a reagent that can transform triglycerides into volatile fatty esters for gas chromatographic analysis, indicating its volatility and reactivity . The presence of the chloroethyl group in 1-Chloroethyltrimethylsilane would likely affect its boiling point, solubility, and reactivity, potentially making it suitable for similar analytical applications.

Scientific Research Applications

1-Chloroethyltrimethylsilane is a versatile compound used in various chemical reactions . Here are some additional applications:

  • Organic Synthesis : 1-Chloroethyltrimethylsilane is often used as a building block in organic synthesis . It can be treated with sec-BuLi to give 1-chloro-1-trimethylsilylethyl lithium, which reacts with aldehydes and ketones to form methyl ketones via an intermediate α,β-epoxysilane . This method is useful for many reactions .

  • Coatings, Adhesives, Sealants, and Elastomers (C.A.S.E.) : This compound is used in the production of coatings, adhesives, sealants, and elastomers . These materials have a wide range of applications, from automotive and aerospace to construction and consumer goods .

  • Fine Chemicals : 1-Chloroethyltrimethylsilane is classified as a fine chemical , which means it’s used in the production of active pharmaceutical ingredients, agrochemicals, and specialty chemicals .

  • Efficient Synthesis of R (+)-Frontalin : This compound is used in an efficient synthesis of R (+)-frontalin . The Grignard reagent is useful for many reactions .

  • Production of Methyl Ketones : Treating 1-Chloroethyltrimethylsilane with sec-BuLi gives 1-chloro-1-trimethylsilylethyl lithium, which reacts with aldehydes and ketones to form methyl ketones via an intermediate α,β-epoxysilane .

  • Custom Synthesis : Gelest, a company that specializes in custom synthesis, uses 1-Chloroethyltrimethylsilane in their processes . They have over 25 years of custom synthesis experience .

Safety And Hazards

1-Chloroethyltrimethylsilane is a highly flammable liquid and vapor . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . It is also advised to use it in a fume hood due to the potential release of irritating fumes of hydrogen fluoride and organic acid vapors when the material is exposed to water or open flame .

properties

IUPAC Name

1-chloroethyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13ClSi/c1-5(6)7(2,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJVDEZZIPJQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([Si](C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884434
Record name Silane, (1-chloroethyl)trimethyl-
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Molecular Weight

136.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear to straw colored liquid with a slight odor; [Gelest MSDS]
Record name (1-Chloroethyl)trimethylsilane
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Product Name

1-Chloroethyltrimethylsilane

CAS RN

7787-87-3
Record name (1-Chloroethyl)trimethylsilane
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Record name Silane, (1-chloroethyl)trimethyl-
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Record name Silane, (1-chloroethyl)trimethyl-
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Record name Silane, (1-chloroethyl)trimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-chloroethyl)trimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RS Gross - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… Preparative Method: α‐lithio derivative prepared from 1‐chloroethyltrimethylsilane in THF and s‐butyllithium (1.5 M in n‐hexane or cyclohexane) at −78 C, followed by warming to −55 C…
Number of citations: 0 onlinelibrary.wiley.com
SMN Sieburth, JJ Somers, HK O'Hare - Tetrahedron, 1996 - Elsevier
… involve aminomethylsilanes, due to the commercial availability of chloromethylsilanes and the dirth of other (x-chloroalkylsilanes (with the exception of 1-chloroethyltrimethylsilane). 8 …
Number of citations: 19 www.sciencedirect.com
CE Augelli-Szafran - 1988 - search.proquest.com
… A few drops of a solution of 25 g (0.18 mol) of 1chloroethyltrimethylsilane in 50 mL of … The reaction continued to gently reflux as the solution of 1-chloroethyltrimethylsilane was added …
Number of citations: 2 search.proquest.com
F Uhlig, HC Marsmann - … : Silanes and Silicones. A Survey of …, 2014 - researchgate.net
Silicon is in many respects one of the more important elements in both nature and chemistry. On one hand silicates constitute the main material of the earth’s crust, and on the other …
Number of citations: 57 www.researchgate.net
DJ Hajdasz - 1989 - search.proquest.com
This thesis examines the reactivity, thermochemistry and structure of gas phase organosilicon cations and anions. The work encompasses three areas of organosilicon gas phase ion …
Number of citations: 2 search.proquest.com
S Tetramethoxysilane, TMS Standard - Springer
Number of citations: 2

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